7-Bromoimidazo[1,2-a]pyridin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromoimidazo[1,2-a]pyridin-8-amine is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a chemodivergent reaction. The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which undergoes a facile closure to provide the shared intermediate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The NH proton in syn-periplanar conformation appears in the upfield and the anti-periplanar conformation in the downfield .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by further bromination .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
7-Bromoimidazo[1,2-a]pyridin-8-amine and its derivatives are utilized in various synthesis processes, contributing significantly to medicinal chemistry. The Suzuki–Miyaura borylation reaction, for example, employs 6-bromoimidazo[1,2-a]pyridine derivatives to synthesize products with potential anti-cancer and anti-TB activities (Sanghavi et al., 2022). These compounds, rich in nitrogen, show moderate activity against TB and potency in NCI-60 anti-cancer screening across various cancer panels. Additionally, the preparation of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine showcases the scaffold's adaptability in searching for small molecules that align with the three-dimensional binding sites of biological targets, valuable in medicinal chemistry (Schmid et al., 2006).
Synthesis of Fused and Constrained Structures
The compound plays a role in the synthesis of conformationally constrained structures. The 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, achieved via intramolecular cyclization, leads to farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000). Moreover, the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquid shows not only good yields but also the simplicity in separation and reusability of the ionic liquid, indicating efficiency in the synthesis process (Shaabani et al., 2006).
Material Science and Fluorescence Activity
Compounds like pyrido[1,2-а]benzimidazoles, which share a similar core structure with this compound, find application in material science due to their high fluorescence activity, utilized in paint production. The structural intricacy and functional versatility make these compounds an asset in both organic chemistry and material science applications (Begunov et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB. Therefore, the development of new synthetic methods and the exploration of its varied medicinal applications are promising future directions .
Propiedades
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZDRTPQVBZADT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858596 |
Source
|
Record name | 7-Bromoimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1357945-44-8 |
Source
|
Record name | 7-Bromoimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.